4-(Piperidin-1-yl)benzamide
Overview
Description
4-(Piperidin-1-yl)benzamide is an organic compound with the molecular formula C12H16N2O. It consists of a benzamide moiety substituted with a piperidine ring at the para position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-1-yl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes apoptosis in tumor cells .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters .
Result of Action
The result of the action of this compound is the promotion of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound shows significant inhibitory bioactivity in HepG2 cells .
Action Environment
The action of this compound is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with piperidine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or acetic acid to facilitate the amide bond formation. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with cold solvent, and purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pressure control to optimize the yield and purity of the product. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro, sulfo, or halo-substituted benzamide derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)benzamide: A structural isomer with the piperidine ring attached at the meta position.
4-(Morpholin-4-yl)benzamide: A similar compound with a morpholine ring instead of a piperidine ring.
4-(Piperazin-1-yl)benzamide: A related compound with a piperazine ring instead of a piperidine ring.
Uniqueness
4-(Piperidin-1-yl)benzamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-piperidin-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOHGVBWZQXRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550329 | |
Record name | 4-(Piperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10552-10-0 | |
Record name | 4-(Piperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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